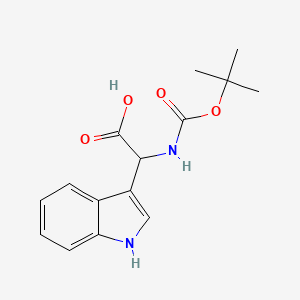

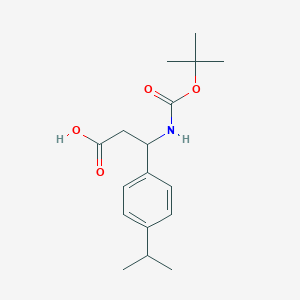

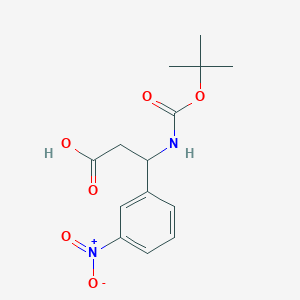

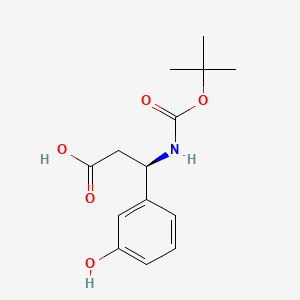

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

Overview

Description

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of β, γ-Diamino Acids

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid derivatives were used in the diastereoselective synthesis of β, γ-diamino acids, showing potential in peptide synthesis (Kano et al., 1988).

Neuroexcitant Analog Synthesis

Isoxazole amino acids, important neuroexcitants, have been synthesized from similar compounds, indicating a role in neuropharmacology research (Pajouhesh & Curry, 1998).

Preparation of Fluoroprolines

N-Boc-protected derivatives were synthesized for studying peptide bond isomerization, highlighting their utility in protein structure studies (Demange et al., 2001).

Biomedical Applications

Cholecystokinin Analogs Synthesis

Boc-protected amino acids, like this compound, are used in synthesizing cholecystokinin analogs, which are significant in gastroenterological studies (Amblard et al., 1993).

Synthesis of Membrane Proteins

Such compounds are utilized in synthesizing complex membrane proteins, aiding in understanding cellular mechanisms (Sato et al., 2002).

Pharmacological Evaluation

In medicinal chemistry, they are used for synthesizing and evaluating biologically active compounds like oxindoles, which have therapeutic potential (Marques & Burke, 2016).

Material Science and Engineering

- Superabsorbent Polymer Development: They are used in creating amino acid-based superabsorbent polymers, showcasing applications in material science and engineering (Roy & De, 2014).

Catalysis and Chemical Reactions

Catalytic Properties in Organic Synthesis

These compounds exhibit catalytic properties in organic synthesis, such as in aldol addition reactions (Al-Momani & Lataifeh, 2013).

Efficient N-tert-Butoxycarbonylation

They play a role in the N-tert-butoxycarbonylation of amines, a crucial process in organic chemistry (Heydari et al., 2007).

Solubility and Thermodynamics

- Solubility Studies: Its solubility in different solvents has been studied, contributing to our understanding of its physical properties and applications in solubility thermodynamics (Fan et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with the tert-butoxycarbonyl group are known to have large applications in synthetic organic chemistry .

Mode of Action

The mode of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to have a unique reactivity pattern and is used in chemical transformations, biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds can lead to the creation of a variety of new compounds .

Action Environment

It’s known that the stability of compounds with the tert-butoxycarbonyl group can be influenced by environmental factors such as ph .

Properties

IUPAC Name |

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375902 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-89-6 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.